3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile
3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile
Reactant in the preparation of dual 5-HT1A receptor agonists and serotonin reuptake inhibitors.
Brand Name:
Vulcanchem
CAS No.:
276863-95-7
VCID:
VC21219509
InChI:
InChI=1S/C13H11ClN2O/c14-5-1-2-13(17)11-8-16-12-4-3-9(7-15)6-10(11)12/h3-4,6,8,16H,1-2,5H2
SMILES:
C1=CC2=C(C=C1C#N)C(=CN2)C(=O)CCCCl
Molecular Formula:
C13H11ClN2O
Molecular Weight:
246.69 g/mol
3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile
CAS No.: 276863-95-7
Cat. No.: VC21219509
Molecular Formula: C13H11ClN2O
Molecular Weight: 246.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Reactant in the preparation of dual 5-HT1A receptor agonists and serotonin reuptake inhibitors. |
|---|---|
| CAS No. | 276863-95-7 |
| Molecular Formula | C13H11ClN2O |
| Molecular Weight | 246.69 g/mol |
| IUPAC Name | 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile |
| Standard InChI | InChI=1S/C13H11ClN2O/c14-5-1-2-13(17)11-8-16-12-4-3-9(7-15)6-10(11)12/h3-4,6,8,16H,1-2,5H2 |
| Standard InChI Key | DFORIOBMTPKWPE-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1C#N)C(=CN2)C(=O)CCCCl |
| Canonical SMILES | C1=CC2=C(C=C1C#N)C(=CN2)C(=O)CCCCl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator